Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI)
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Overview
Description
Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI) is a synthetic derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a phosphonomethyl group attached to the phenyl ring of phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride typically involves the introduction of a phosphonomethyl group to the phenylalanine molecule. One common method includes the reaction of phenylalanine with phosphonomethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Phenylalanine, 4-(phosphonomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine oxide.
Substitution: The phosphonomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the substituent introduced.
Scientific Research Applications
Phenylalanine, 4-(phosphonomethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Phenylalanine: The parent compound, an essential amino acid.
Tyrosine: Another amino acid with a similar structure but with a hydroxyl group on the phenyl ring.
4-(Phosphonomethyl)-D-phenylalanine: An enantiomer of the compound with a different configuration.
Uniqueness: Phenylalanine, 4-(phosphonomethyl)-, hydrochloride is unique due to the presence of the phosphonomethyl group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to certain enzymes and alter its reactivity compared to its parent compound and other similar amino acids .
Biological Activity
Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI) is a modified derivative of the essential amino acid phenylalanine, characterized by the addition of a phosphonomethyl group. This modification enhances its biochemical properties and potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14ClN2O5P
- Characteristics : The presence of a phosphonic acid moiety increases the solubility and reactivity of this compound compared to standard phenylalanine. This structural alteration allows for diverse applications in biochemical research and medicinal chemistry .
Phenylalanine derivatives have been shown to influence various biological pathways:
- Neurotransmitter Synthesis : Phenylalanine is a precursor to neurotransmitters such as dopamine and norepinephrine. The phosphonomethyl modification may enhance its role in neurotransmitter systems .
- Insulin Signaling : Studies indicate that elevated levels of phenylalanine can impair insulin signaling pathways, potentially leading to metabolic disorders such as Type 2 diabetes (T2D). In mouse models, phenylalanine-rich diets resulted in increased blood glucose and insulin levels, mimicking T2D symptoms .
Biological Activity
The biological activities of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI) can be summarized as follows:
Activity | Description |
---|---|
Neurotransmitter Modulation | Influences synthesis of neurotransmitters; potential role in mood regulation. |
Metabolic Regulation | Alters insulin signaling; implicated in glucose metabolism and T2D development. |
Enzyme Interaction | May affect enzyme activities due to structural similarities with natural amino acids. |
Case Studies and Research Findings
- Insulin Resistance in Mice : A study demonstrated that feeding C57BL/6J mice a diet high in phenylalanine led to significant metabolic changes, including increased fasting blood glucose levels and reduced insulin tolerance. These findings suggest that elevated phenylalanine levels can disrupt normal glucose homeostasis .
- Therapeutic Implications : Research indicates that phenylalanine derivatives may serve as therapeutic agents for conditions like phenylketonuria (PKU) due to their ability to modulate amyloid formation associated with this disorder. D-phenylalanine has been shown to inhibit the aggregation of L-phenylalanine into amyloid fibrils, offering a potential treatment strategy .
- Pharmacological Applications : The phosphonomethyl group enhances the compound's bioactivity and solubility, making it suitable for drug development aimed at targeting specific biochemical pathways involved in neurotransmission and metabolic regulation .
Properties
Molecular Formula |
C10H15ClNO5P |
---|---|
Molecular Weight |
295.65 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14NO5P.ClH/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16;/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16);1H/t9-;/m0./s1 |
InChI Key |
RCMIDZVUQQDLML-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O.Cl |
Origin of Product |
United States |
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